molecular formula C8H16F2N2 B15253437 3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropan-1-amine

3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropan-1-amine

Cat. No.: B15253437
M. Wt: 178.22 g/mol
InChI Key: ZUYRJACOMNIYFQ-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropan-1-amine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropan-1-amine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or nucleophiles (e.g., NaOH, KCN) in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the azetidine ring and the difluoropropan-1-amine group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H16F2N2

Molecular Weight

178.22 g/mol

IUPAC Name

3-(3,3-dimethylazetidin-1-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C8H16F2N2/c1-7(2)4-12(5-7)6-8(9,10)3-11/h3-6,11H2,1-2H3

InChI Key

ZUYRJACOMNIYFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)CC(CN)(F)F)C

Origin of Product

United States

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